molecular formula C22H21N3O5 B10876002 2-[4-(Acetylamino)phenyl]-2-oxoethyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate

2-[4-(Acetylamino)phenyl]-2-oxoethyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate

Cat. No.: B10876002
M. Wt: 407.4 g/mol
InChI Key: DVURDXGZPMJJSZ-UHFFFAOYSA-N
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Description

2-[4-(ACETYLAMINO)PHENYL]-2-OXOETHYL 1-ETHYL-7-METHYL-4-OXO-1,4-DIHYDRO[1,8]NAPHTHYRIDINE-3-CARBOXYLATE is a complex organic compound that belongs to the class of naphthyridine derivatives. These compounds are known for their diverse biological activities and applications in medicinal chemistry. The structure of this compound includes a naphthyridine core, which is a fused bicyclic system containing nitrogen atoms, making it a significant scaffold in drug design and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(ACETYLAMINO)PHENYL]-2-OXOETHYL 1-ETHYL-7-METHYL-4-OXO-1,4-DIHYDRO[1,8]NAPHTHYRIDINE-3-CARBOXYLATE can be achieved through various synthetic routes. One common method involves the multicomponent reaction (MCR) of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or ethyl cyanoacetate in the presence of a catalyst such as N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) . This reaction typically occurs under mild conditions and yields the desired naphthyridine derivative in moderate to high yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Additionally, green chemistry approaches, such as using water as a solvent and employing recyclable catalysts, can be implemented to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-[4-(ACETYLAMINO)PHENYL]-2-OXOETHYL 1-ETHYL-7-METHYL-4-OXO-1,4-DIHYDRO[1,8]NAPHTHYRIDINE-3-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert ketone groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.

    Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.

    Substitution: Halogenated solvents like dichloromethane (DCM) with nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

2-[4-(ACETYLAMINO)PHENYL]-2-OXOETHYL 1-ETHYL-7-METHYL-4-OXO-1,4-DIHYDRO[1,8]NAPHTHYRIDINE-3-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(ACETYLAMINO)PHENYL]-2-OXOETHYL 1-ETHYL-7-METHYL-4-OXO-1,4-DIHYDRO[1,8]NAPHTHYRIDINE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The naphthyridine core can bind to DNA or proteins, inhibiting their function and leading to cell death in microbial or cancer cells. The compound may also interfere with enzymatic activities, disrupting metabolic processes and causing cytotoxic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(ACETYLAMINO)PHENYL]-2-OXOETHYL 1-ETHYL-7-METHYL-4-OXO-1,4-DIHYDRO[1,8]NAPHTHYRIDINE-3-CARBOXYLATE is unique due to its specific combination of functional groups and its potential applications in various fields. Its ability to undergo diverse chemical reactions and its promising biological activities make it a valuable compound for further research and development.

Properties

Molecular Formula

C22H21N3O5

Molecular Weight

407.4 g/mol

IUPAC Name

[2-(4-acetamidophenyl)-2-oxoethyl] 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate

InChI

InChI=1S/C22H21N3O5/c1-4-25-11-18(20(28)17-10-5-13(2)23-21(17)25)22(29)30-12-19(27)15-6-8-16(9-7-15)24-14(3)26/h5-11H,4,12H2,1-3H3,(H,24,26)

InChI Key

DVURDXGZPMJJSZ-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)OCC(=O)C3=CC=C(C=C3)NC(=O)C

Origin of Product

United States

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